Bis(4-carboxyphenyl)phenylphosphine oxide

BCPPO synthesis yield optimization flame retardant monomer

Conventional additive flame retardants leach, migrate, and degrade polymer mechanical properties over time, compromising long-term fire safety and regulatory compliance. Bis(4-carboxyphenyl)phenylphosphine oxide (BCPPO) solves this as a reactive, halogen-free dicarboxylic acid monomer that copolymerizes directly into polymer backbones. Its triarylphosphine oxide core confers intrinsic, non-migrating flame retardancy. • Achieves UL94 V-0 in PA66 at 9 wt% TPO content without halogenated additives. • Polyarylates from BCPPO: amorphous, soluble, LOI 30.7-34.5%, Td > 450°C. • Aromatic polyoxadiazole fibers: LOI raised from 28% to 35%, dense char barrier.

Molecular Formula C20H15O5P
Molecular Weight 366.3 g/mol
CAS No. 803-19-0
Cat. No. B1265645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-carboxyphenyl)phenylphosphine oxide
CAS803-19-0
Molecular FormulaC20H15O5P
Molecular Weight366.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C20H15O5P/c21-19(22)14-6-10-17(11-7-14)26(25,16-4-2-1-3-5-16)18-12-8-15(9-13-18)20(23)24/h1-13H,(H,21,22)(H,23,24)
InChIKeyUVTXHAOLTBFLDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BCPPO: Flame-Retardant Dicarboxyl Monomer Overview


Bis(4-carboxyphenyl)phenylphosphine oxide (BCPPO), also referred to as 4,4'-(phenylphosphoryl)dibenzoic acid, is a phosphorus-containing aromatic dicarboxylic acid monomer (C₂₀H₁₅O₅P, MW 366.3 g/mol) . It features a central phenylphosphine oxide core symmetrically substituted with two para-carboxyphenyl groups, yielding a rigid, thermally robust scaffold with a melting point of 340–342 °C and a predicted pKa of 3.27 . BCPPO serves as a reactive flame-retardant building block that can be copolymerized into polyesters, polyamides, and polyarylates via its two carboxylic acid functionalities, while the triarylphosphine oxide (TPO) moiety confers intrinsic flame resistance, enhanced thermo-oxidative stability, and improved solubility in polar aprotic solvents to the resulting polymers .

Reactive dicarboxyl monomer for inherently flame-retardant polycondensation
Triarylphosphine oxide core enables halogen-free, non-leaching flame retardancy
Improves polymer solubility in polar aprotic solvents for solution processing
Thermally robust scaffold supports high-temperature polymerization workflows

Why BCPPO Cannot Be Replaced by Generic Monomers


Generic substitution of BCPPO with conventional aromatic dicarboxylic acids such as terephthalic acid (TPA) or with isomeric phosphine oxide monomers (e.g., the meta-substituted bis(3-carboxyphenyl)phenylphosphine oxide, m-BCPPO) leads to measurable losses in at least three critical performance dimensions: flame retardancy, polymer solubility/processability, and thermal stability. TPA-based polyarylates are crystalline and poorly soluble, whereas BCPPO-derived analogs are amorphous and readily soluble in common organic solvents—a difference that directly impacts fiber spinning and film casting workflows . When the para-carboxy isomer p-BCPPO is replaced by its meta isomer m-BCPPO in aromatic polyamides, the glass transition temperature drops by 40–55 °C and thermo-oxidative stability decreases, reflecting the sensitivity of chain packing and rigidity to carboxyl group geometry . Furthermore, BCPPO uniquely combines the dicarboxyl polymerization handle with a triarylphosphine oxide flame-retardant motif in a single monomer, eliminating the need for additive-type flame retardants that can leach, plasticize, or degrade mechanical properties over time .

TPA replacement alters processability
Terephthalic acid yields crystalline, poorly soluble polymers; BCPPO-derived analogs remain amorphous and solution-processable.
m-BCPPO isomer reduces thermal performance
Meta-substituted isomer may lower glass transition temperature by 40–55 °C and decrease char yield compared to para-BCPPO.
Additive-type flame retardants introduce long-term risk
Physical blending risks additive migration, surface blooming, and progressive mechanical property deterioration; reactive incorporation avoids these.

BCPPO Differentiation Evidence vs. Closest Analogs


Synthesis Yield Optimization

The patent CN103374031A discloses an optimized preparation method for BCPPO that raises the overall two-step oxidation reaction yield to 88%, compared with a prior art yield of 79.4% for the same compound . This 8.6 percentage-point improvement (approximately 11% relative yield increase) is achieved through controlled KMnO₄ addition at 88–92 °C and oxidation at 96–98 °C, reducing solvent consumption and shortening the reaction cycle . The higher yield directly lowers the unit cost of BCPPO for procurement at kilogram scale, a critical consideration for industrial polymer synthesis where monomer cost often dominates total material expense.

Synthesis Yield
Head-to-head
88% (optimized patent) vs 79.4% (prior art)
Supports cost-efficient scale-up procurement
Reported under controlled KMnO₄ oxidation; verify at target scale
BCPPO synthesis yield optimization flame retardant monomer process chemistry

Flame Retardancy in BCPPO-Containing POD Fibers

In a direct comparative study of aromatic poly(1,3,4-oxadiazole) (p-POD) fibers, the introduction of BCPPO as a comonomer produced phosphorus-containing POD fibers (pho-POD) with a limiting oxygen index (LOI) of 35%, representing a 7-percentage-point increase over the unmodified p-POD fiber baseline LOI of 28% . Concurrently, the gross heat of combustion (GHC) decreased from 19.72 MJ kg⁻¹ to 17.84 MJ kg⁻¹, a reduction of 1.88 MJ kg⁻¹ (9.5%) . The combustion residue of pho-POD formed a smooth, dense, non-porous carbon layer that functioned as an effective oxygen barrier, whereas the unmodified fiber did not . These measurements were performed under identical experimental conditions using standardized LOI (ATLAS LOI-1045GO5) and oxygen bomb calorimeter instruments .

Fiber Flame Retardancy
Head-to-head
LOI 35% (pho-POD) vs 28% (p-POD); ΔGHC −1.88 MJ/kg
Classifies as highly flame-retardant fiber
Standardized LOI; char barrier effect reported
flame retardant fiber limiting oxygen index polyoxadiazole BCPPO flame retardancy

Polyarylate Properties: BCPPO vs. Terephthalic Acid

A systematic head-to-head comparison of two bisphenol-A polyarylates—PAR-P synthesized from BCPPO and PAR-T synthesized from terephthalic acid (TPA)—revealed that PAR-P exhibits an intrinsic viscosity of 0.86 dL g⁻¹, which is 2.5-fold higher than the 0.34 dL g⁻¹ measured for PAR-T under identical polycondensation conditions . PAR-P is amorphous and readily soluble in common organic solvents, whereas PAR-T is crystalline and has poor solubility . In a related series of BCPPO/TPA copolyarylates (pho-PARs) with BCPPO molar fractions of 0.4–1.0, the limiting oxygen index (LOI) ranged from 30.7% to 34.5%, defining these materials as inherently flame-retardant . By contrast, TPA-only polyarylates (PAR-T) lack phosphorus and are not intrinsically flame-retardant, typically exhibiting LOI values near 21–22% characteristic of conventional aromatic polyesters .

Polyarylate Properties
Head-to-head
[η] 0.86 dL/g (PAR-P) vs 0.34 (PAR-T); amorphous, soluble
Enables solution-based film/casting workflows
2.5× higher molecular weight under identical polycondensation
polyarylate BCPPO intrinsic viscosity LOI solubility PAR-P PAR-T

Thermal Properties: p-BCPPO vs. m-BCPPO Polyamides

Wholly aromatic polyamides synthesized from para-substituted BCPPO (p-BCPPO) with aromatic diamines exhibited glass transition temperatures (Tg) in the range of 225–254 °C, 5% weight loss temperatures (Td₅%) above 420 °C, and char yields of 24–50% at 650–800 °C under nitrogen . In contrast, analogous polyamides prepared from the meta-substituted isomer bis(3-carboxyphenyl)phenylphosphine oxide (m-BCPPO) with 4,4'-diaminodiphenylsulfone yielded Tg values 40–50 °C lower (in the range of 170–200 °C), though Td₅% remained above 410 °C with char yields of 20–34% at 800 °C . The para-isomer thus provides a Tg advantage of approximately 40–55 °C over the meta-isomer in comparable polymer backbones, a difference attributable to the greater chain rigidity and more linear segmental geometry imparted by the para-carboxyl substitution pattern .

Thermal Properties
Cross-study comparable
Tg 225–254°C (p-BCPPO) vs 170–200°C (m-BCPPO); ΔTg ~40–55°C
Supports high-temperature dimensional stability
Para-isomer structural rigidity advantage; char yield also higher
aromatic polyamide glass transition temperature BCPPO thermal stability char yield

Flame Retardancy in BCPPO-Modified PA66

An intrinsically halogen-free flame-retardant polyamide 66 (FR-PA66) was fabricated by copolymerizing BCPPO with adipic acid hexamethylene salt (AH salt). At a triarylphosphine oxide (TPO) content of 9 wt%, the FR-PA66 achieved a limiting oxygen index (LOI) of 27.2 and a UL94 vertical burning rating of V-0 . For reference, unmodified polyamide 66 typically exhibits an LOI of approximately 20–22 and a UL94 rating of HB (horizontal burning) or V-2, meaning that BCPPO incorporation elevates the material from a combustible to a self-extinguishing classification suitable for electrical and electronic applications . The improved thermo-stability was attributed to the formation of a compact char protective layer and a phosphorus-nitrogen (P/N) synergistic effect arising from the phosphine oxide in the polymer backbone and the amide groups of PA66 .

FR-PA66 Performance
Class-level
LOI 27.2, UL94 V-0 at 9 wt% TPO
Reactive flame retardancy meets V-0 classification
Compared to unmodified PA66 LOI ~20–22, UL94 HB/V-2
polyamide 66 flame retardant UL94 V-0 BCPPO LOI FR-PA66

Aqueous Solubility: BCPPO vs. Terephthalic Acid

The water solubility of BCPPO was experimentally determined as 73.26 mg L⁻¹ at 23 °C by sodium hydroxide titration with phenolphthalein indicator . In comparison, terephthalic acid (TPA)—the most widely used aromatic dicarboxylic acid monomer—has a reported water solubility of approximately 15 mg L⁻¹ at 20 °C . BCPPO thus exhibits roughly 5-fold higher aqueous solubility than TPA under comparable ambient conditions. Although both compounds are sparingly soluble in absolute terms, this solubility differential can meaningfully influence the kinetics of solution-phase polycondensation reactions, the ease of monomer purification by recrystallization, and the handling characteristics during aqueous workup procedures in polymer synthesis .

Aqueous Solubility
Cross-study comparable
73.26 mg/L (BCPPO) vs ~15 mg/L (TPA), ~5× higher
Facilitates aqueous-phase purification
May influence solution polymerization kinetics
BCPPO solubility water solubility terephthalic acid monomer processability

BCPPO High-Value Application Scenarios


Halogen-Free Flame-Retardant PA66 for Electrical Components

BCPPO can be directly copolymerized with adipic acid hexamethylene salt to produce intrinsically flame-retardant PA66 (FR-PA66) that achieves UL94 V-0 at 9 wt% TPO content without halogenated additives . This reactive incorporation—as opposed to additive-type flame retardants—prevents issues of additive migration, surface blooming, and mechanical property deterioration over the product lifetime. The resulting FR-PA66 is suitable for connectors, circuit breakers, and insulating components requiring compliance with IEC 60695-11-10 fire safety standards while meeting increasingly stringent halogen-free regulations (e.g., EU RoHS, WEEE).

Phosphorus-Containing Polyoxadiazole Protective Fibers

BCPPO serves as a key comonomer in the synthesis of flame-resistant aromatic polyoxadiazole fibers. BCPPO incorporation raises the LOI from 28% to 35% and reduces gross heat of combustion by 9.5%, while the combustion residue forms a dense, non-porous char layer that functions as an oxygen barrier . These pho-POD fibers are targeted at heat-resistant filter media, firefighter protective clothing, and industrial fabrics where both thermal stability and intrinsic flame resistance are required without halogenated chemistry.

Soluble Polyarylates for Coatings and Films

BCPPO-derived polyarylates (PAR-P) achieve intrinsic viscosities of 0.86 dL g⁻¹—2.5-fold higher than TPA-based PAR-T—while being amorphous and readily soluble in common organic solvents, in contrast to the crystalline, poorly soluble PAR-T . Combined with LOI values of 30.7–34.5% and initial degradation temperatures above 450 °C , these materials are attractive for solution-cast flame-retardant coatings, transparent fire-barrier films, and high-temperature electrical insulation lacquers where both processability from solution and inherent flame resistance are mandatory.

MOFs and Coordination Polymers for Catalysis and Antibacterial Use

BCPPO functions as a ditopic carboxylate ligand for constructing paddle-wheel-type coordination polymers with Zn(II) and Cu(II) ions. The Zn(BCPPO) coordination polymer demonstrates photoluminescence (ligand-based emission at 429 nm upon excitation at 396 nm) and long-term antibacterial activity against both Escherichia coli and Staphylococcus aureus . The Cu(BCPPO) analog acts as an efficient heterogeneous catalyst for the A3 coupling reaction of phenylacetylene, aldehydes, and amines to yield propargylamines . These MOF and coordination polymer applications differentiate BCPPO from non-phosphorus dicarboxylate ligands (e.g., terephthalic acid) by conferring additional photophysical and Lewis-base functionality via the phosphine oxide group.

Application
Selection Property
Validation Focus
Halogen-free FR-PA66 synthesis
Reactive phosphorus incorporation
UL94 vertical burning; thermal stability testing
Flame-resistant POD fiber spinning
Comonomer LOI enhancement
LOI, gross heat of combustion, char morphology
Soluble polyarylate film/casting
Amorphous, high-MW processability
Intrinsic viscosity, solubility, film optical clarity
MOF/coordination polymer construction
Ditopic carboxylate ligand with phosphine oxide
Photoluminescence, antibacterial assay, catalytic activity

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